molecular formula C20H22N2O3 B3011590 ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate CAS No. 103857-29-0

ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

Cat. No.: B3011590
CAS No.: 103857-29-0
M. Wt: 338.407
InChI Key: DWBJTMILCRPGBU-UHFFFAOYSA-N
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Description

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is an organic compound with the molecular formula C20H22N2O3. This compound is part of the indole family, which is known for its diverse biological and pharmacological activities. The presence of the indole ring system in its structure makes it a significant compound in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the indole derivative.

    Formation of the Carbamate Group: The final step involves the reaction of the indole derivative with ethyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}acetamide: Similar structure with an acetamide group instead of a carbamate group.

    Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Contains an indole ring with different substituents.

Uniqueness

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group and the carbamate moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-24-20(23)21-11-10-16-13-22-19-9-8-17(12-18(16)19)25-14-15-6-4-3-5-7-15/h3-9,12-13,22H,2,10-11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBJTMILCRPGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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